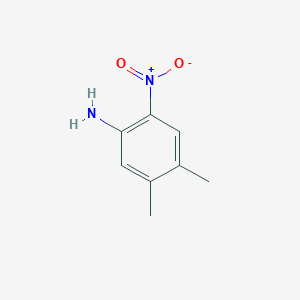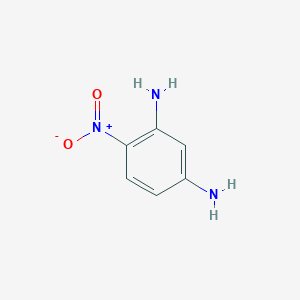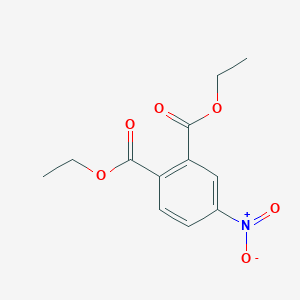
Ethanethioamide, N-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethioamide, N-(4-methylphenyl)- is a chemical compound that has been widely used in scientific research for its various applications. It is a thioamide derivative of ethanamine and is also known as 4-Methylthiobenzylamine.
Mecanismo De Acción
The mechanism of action of Ethanethioamide, N-(4-methylphenyl)- is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Ethanethioamide, N-(4-methylphenyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain chemicals in the body. Additionally, it has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethanethioamide, N-(4-methylphenyl)- in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it is a versatile reagent that can be used in the synthesis of a variety of organic compounds. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research involving Ethanethioamide, N-(4-methylphenyl)-. One possible direction is to further investigate its mechanism of action and how it interacts with enzymes in the body. Additionally, it may be possible to develop new drugs and pharmaceuticals based on the properties of this compound. Finally, it may be possible to use this compound in the development of new materials with unique properties.
Métodos De Síntesis
Ethanethioamide, N-(4-methylphenyl)- can be synthesized by the reaction of 4-methylbenzenethiol with ethyl chloroacetate in the presence of sodium ethoxide. The product obtained is then hydrolyzed using hydrochloric acid, and the resulting compound is purified using recrystallization.
Aplicaciones Científicas De Investigación
Ethanethioamide, N-(4-methylphenyl)- has been widely used in scientific research for its various applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other thioamide derivatives. Additionally, it is used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
5310-17-8 |
|---|---|
Nombre del producto |
Ethanethioamide, N-(4-methylphenyl)- |
Fórmula molecular |
C9H11NS |
Peso molecular |
165.26 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H11NS/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) |
Clave InChI |
RTCFUGQNYGWPQI-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N=C(C)S |
SMILES |
CC1=CC=C(C=C1)NC(=S)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)C |
Otros números CAS |
5310-17-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)






![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)


